![molecular formula C14H9BrOS2 B1308782 5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1308782.png)
5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one is a complex organic compound with the molecular formula C14H9BrOS2. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran core and a bromophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thieno[2,3-b]thiopyran core and the bromophenyl group.
Reaction Conditions: The key step involves the condensation of the bromophenyl group with the thieno[2,3-b]thiopyran core under specific reaction conditions. This is usually achieved using a base-catalyzed reaction in the presence of a suitable solvent.
Chemical Reactions Analysis
5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one can be compared with other similar compounds, such as:
5-[(Z)-(3-chlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one: This compound has a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one:
5-[(Z)-(3-methylphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one: The methylphenyl group imparts different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C14H9BrOS2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C14H9BrOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2 |
InChI Key |
QKPWTEZXHITEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Br)C(=O)C3=C(S1)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


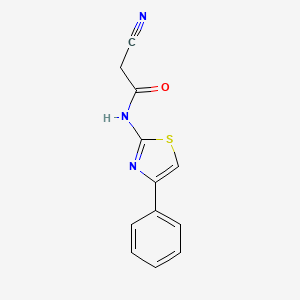
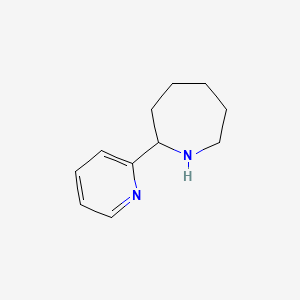
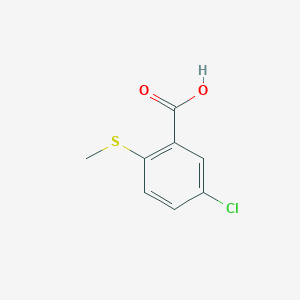
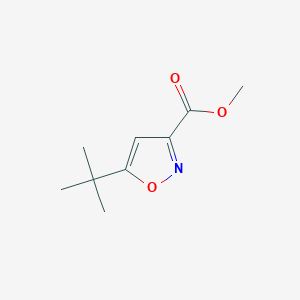
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
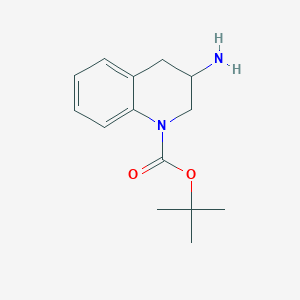
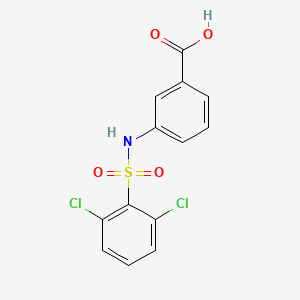

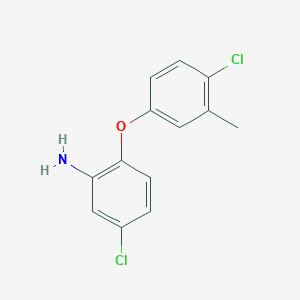
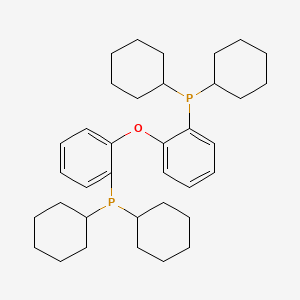
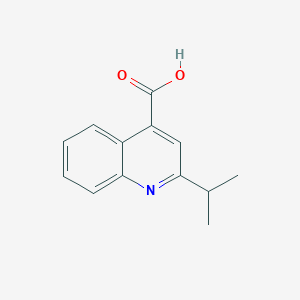
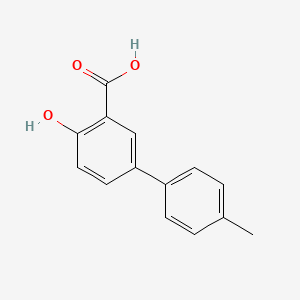
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B1308750.png)
